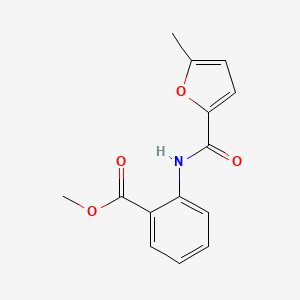
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the second position of the pyrrole ring and a methanesulfonate group attached to an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate typically involves the reaction of 2-ethyl-1H-pyrrole with ethyl methanesulfonate. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include various reduced derivatives of the original compound.
Scientific Research Applications
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The ethyl group on the pyrrole ring can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1H-pyrrole: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate: Contains an acetate group instead of a methanesulfonate group, leading to different reactivity and applications.
1H-Pyrrole, 2-ethyl-1-methyl: Contains a methyl group instead of a methanesulfonate group, affecting its chemical properties and uses.
Uniqueness
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate is unique due to the presence of both an ethyl group on the pyrrole ring and a methanesulfonate group on the ethyl chain
Properties
Molecular Formula |
C9H15NO3S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(2-ethylpyrrol-1-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C9H15NO3S/c1-3-9-5-4-6-10(9)7-8-13-14(2,11)12/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
IEVAGLYLFJQTNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CN1CCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)

![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B12878470.png)
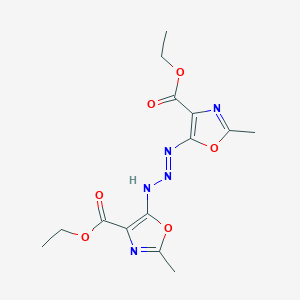
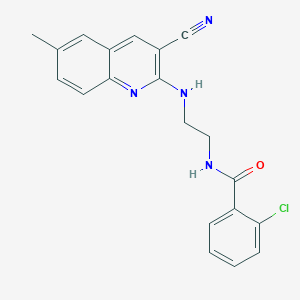
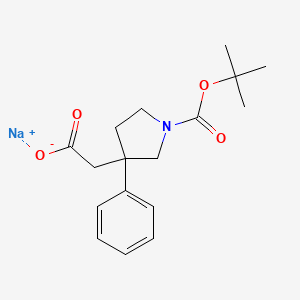
![1H-Pyrrolo[3,2-c]pyridine, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12878481.png)


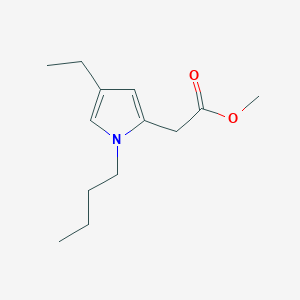
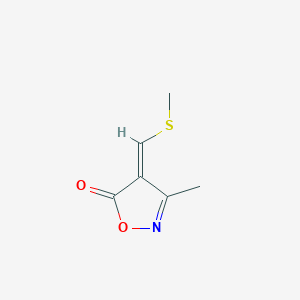
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
